N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 6 and a piperidine-3-carboxamide moiety at position 1. The carboxamide side chain is further modified with a 2,2-dimethoxyethyl group, which enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-27-17-8-6-15(7-9-17)18-11-19(24-14-23-18)25-10-4-5-16(13-25)21(26)22-12-20(28-2)29-3/h6-9,11,14,16,20H,4-5,10,12-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLUHQUAWMLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves several steps, including the formation of the piperidine ring and the pyrimidine ring, followed by the introduction of the methoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pyrimidine and piperidine derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Pyrimidine vs. Pyrrolopyrimidine Cores : The target compound’s pyrimidine core offers simpler synthetic accessibility compared to pyrrolopyrimidine derivatives (e.g., –3), which require additional annulation steps .
- Substituent Effects :
- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with thiophene (electron-rich) in or bromophenyl (electron-withdrawing) in . These differences influence binding interactions in biological targets .
- The 2,2-dimethoxyethyl side chain likely improves aqueous solubility compared to trifluoromethoxybenzyl groups (–3), which enhance lipophilicity and metabolic stability .
Physicochemical Properties
- Melting Points : Pyrimidine derivatives with bulky substituents (e.g., naphthyl in ) exhibit higher melting points (>200°C) due to rigid packing, whereas the target compound’s flexible dimethoxyethyl group may lower its melting point .
Biological Activity
N-(2,2-dimethoxyethyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a piperidine ring and a pyrimidine moiety, suggest a variety of mechanisms of action that could be exploited in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 400.5 g/mol. The compound features multiple functional groups that enhance its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C21H28N4O4 |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1396887-49-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Apoptosis Induction : Similar compounds have shown potential as apoptosis inducers, which could be relevant in cancer therapy .
Biological Activity Spectrum
Research has demonstrated a broad spectrum of biological activities for this compound, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit potent anticancer effects. For instance, related compounds have been shown to induce apoptosis in cancer cell lines with low EC50 values (e.g., 2 nM) and display efficacy in xenograft models .
- CNS Effects : The compound may also impact the central nervous system, potentially serving as a therapeutic agent for neurological disorders.
- Antimicrobial Properties : Evidence suggests that piperidine derivatives can possess antimicrobial activities, making them candidates for further investigation in infectious disease treatment .
Case Studies and Research Findings
Recent studies have explored the biological activity of piperidine derivatives through computer-aided drug design and in silico predictions:
- A study utilized the SwissTargetPrediction tool to identify potential protein targets for new piperidine derivatives, highlighting their ability to affect various enzymes and receptors involved in critical biological functions .
- The PASS (Prediction of Activity Spectra for Substances) online tool was employed to predict the pharmacological activity of these compounds, suggesting applications in cancer treatment, CNS diseases, and as local anesthetics .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents such as DMF or DCM to form the piperidine-carboxamide backbone .
- Pyrimidine ring functionalization : Substitution reactions at the pyrimidin-4-yl position using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Purification : Column chromatography followed by HPLC to achieve >90% purity .
Q. Which spectroscopic methods confirm the compound’s structure and purity?
Q. What biological targets are suggested by structural analogs?
Analogs with pyrimidine-piperidine scaffolds show activity against:
- Kinases : Inhibition of protein kinases (e.g., EGFR, VEGFR) due to competitive ATP-binding site interactions .
- GPCRs : Modulation of serotonin or dopamine receptors, linked to neuropharmacological applications .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying conditions?
- Design of Experiments (DoE) : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd(PPh3)4 for cross-coupling) .
- Real-time monitoring : Use LC-MS to track intermediate formation and adjust reaction parameters dynamically .
- Byproduct mitigation : Introduce scavenger resins or gradient recrystallization to remove unreacted intermediates .
Q. How to resolve contradictions in biological activity across assays?
- Orthogonal validation : Compare enzymatic inhibition (e.g., IC50 in kinase assays) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
- Solubility assessment : Measure compound solubility in assay buffers (e.g., DMSO/PBS mixtures) to rule out false negatives due to aggregation .
- Metabolic stability : Pre-incubate with liver microsomes to assess degradation kinetics, which may explain discrepancies in in vitro vs. in vivo results .
Q. What experimental designs elucidate the compound’s binding mode with targets?
- X-ray crystallography : Co-crystallize the compound with purified kinase domains to resolve binding interactions (e.g., hydrogen bonds with hinge regions) .
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100+ ns to predict binding free energy (ΔG) and validate with mutagenesis studies .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified substituents (e.g., methoxy to ethoxy) to map critical pharmacophore elements .
Q. How to assess pharmacokinetic properties in preclinical models?
- In vivo ADME : Administer via IV/PO routes in rodents; collect plasma for LC-MS/MS analysis to calculate bioavailability (F%) and half-life (t1/2) .
- Tissue distribution : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .
- CYP450 inhibition : Screen against human liver microsomes to identify metabolic liabilities and potential drug-drug interactions .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
